2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Overview
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include fluorophenyl isocyanate and nitrophenyl derivatives . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro and fluorophenyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include:
- 1-(3-fluorophenyl)-3-(2-methyl-4-nitrophenyl)urea
- 1-(2,5-difluorophenyl)-3-(4-fluorophenyl)urea
- 1-ethyl-3-(2-methyl-4-nitrophenyl)urea These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of nitro, fluorophenyl, and isoindole groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(4-fluorophenyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O7/c1-13-2-3-14(11-20(13)27(32)33)21(28)12-34-24(31)15-4-9-18-19(10-15)23(30)26(22(18)29)17-7-5-16(25)6-8-17/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTPNSNXMBFJIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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